molecular formula C12H10F3N3O B1404639 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one CAS No. 1443291-23-3

1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No. B1404639
M. Wt: 269.22 g/mol
InChI Key: DTOOQHNUJFCZNK-UHFFFAOYSA-N
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Description

1-(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one, commonly known as TFMT, is a trifluoromethylated heterocyclic compound that has been gaining attention in recent years due to its potential applications in scientific research. TFMT is a promising compound due to its unique combination of structural features, which make it an ideal candidate for a variety of scientific research applications.

Scientific Research Applications

Anti-Microbial, Anti-Oxidant, and Anti-Cancer Activities

A new series of compounds, including variants of the mentioned triazole, were synthesized and exhibited broad-spectrum anti-microbial and anti-oxidant activities. Some derivatives showed moderate to excellent anti-cancer activities on breast cancer cell lines, highlighting the compound's potential as a lead in developing treatments for various diseases (Bhat et al., 2016).

Antimicrobial Agents Development

Another study focused on the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. These compounds demonstrated a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities, suggesting their usefulness in combating microbial infections (Bhat et al., 2016).

Chemical Synthesis and Characterization

Research also delves into the chemical synthesis and structural characterization of triazole derivatives. Such studies provide insights into the molecule's properties and potential applications in various fields, including materials science and chemistry (Pokhodylo et al., 2009).

Catalytic Applications

Triazole compounds have been explored for their catalytic applications, including the synthesis of half-sandwich Ruthenium(II) complexes. These complexes have shown potential in catalytic oxidation of alcohols and transfer hydrogenation of ketones, indicating the compound's utility in facilitating chemical reactions (Saleem et al., 2013).

Corrosion Inhibition

In the field of materials science, triazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their effectiveness in preventing corrosion highlights their potential in industrial applications to enhance the longevity and durability of metal components (Jawad et al., 2020).

properties

IUPAC Name

1-[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-8(19)11-7-18(17-16-11)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOOQHNUJFCZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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